Product packaging for L-Ribose(Cat. No.:CAS No. 24259-59-4)

L-Ribose

Cat. No.: B016112
CAS No.: 24259-59-4
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-MROZADKFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Ribose is a synthetic, non-natural pentose sugar of significant interest in biochemical and pharmaceutical research due to its role as a critical building block for novel therapeutic agents. As an enantiomer of the naturally occurring D-ribose, this rare sugar serves as an essential precursor in the synthesis of L-nucleoside and L-deoxynucleoside analogues . These analogues are vital components in a growing class of antiviral and anticancer drugs, as they can inhibit viral replication while often exhibiting reduced cytotoxicity compared to their D-counterparts . Key Research Applications: Nucleoside Analogue Synthesis: this compound is a fundamental starting material for the production of several L-nucleoside-based pharmaceutical compounds, which are used in treatments for conditions such as hepatitis B (HBV) and human immunodeficiency virus (HIV). Key drugs derived from this compound include Clevudine, Tyzeka, and Valtorcitabine . Anticancer Drug Intermediates: It acts as a significant intermediate in the production of various anticancer therapeutics . Glycoconjugate and Oligonucleotide Production: Researchers utilize this compound in the synthesis of glycoconjugates and oligonucleotides for studying the structure and function of ribonucleic acids (RNA) . Biocatalytic Production Studies: this compound itself is a target for biotechnological production, with research focusing on efficient enzymatic synthesis using methods such as this compound isomerase or mannitol-1-dehydrogenase, moving away from traditional chemical synthesis . Production & Quality: Our this compound is produced to the highest standards of purity, ensuring reliability and consistency for your research. Biocatalytic production methods are increasingly favored for their high efficiency, stereoselectivity, and environmentally friendly conditions . This product is supplied as a white solid lyophilized powder with a specified purity of ≥99% . Handling and Storage: Store at ambient temperatures in a tightly closed container, placed in a cool, dry, and well-ventilated area. The product is hygroscopic; care should be taken to protect it from moisture . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B016112 L-Ribose CAS No. 24259-59-4

Properties

IUPAC Name

(2S,3S,4S)-2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-MROZADKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80947085
Record name Pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24259-59-4
Record name L-Ribose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24259-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ribose, L-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024259594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80947085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-ribose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.904
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RIBOSE, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON80XH54BH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biosynthesis and Metabolic Pathways of L Ribose

Enzymatic Synthesis Mechanisms

L-Ribose Isomerase (L-RI) Catalysis

This compound isomerase (L-RI) is an enzyme that catalyzes the reversible isomerization between this compound and L-ribulose. This enzyme can also facilitate the conversion of various other aldoses into their corresponding ketoses.

L-RI was first discovered in 1996 from Acinetobacter sp. strain DL-28. Since then, other microbial sources have been identified, including Cellulomonas parahominis MB426, Geodermatophilus obscurus DSM 43160, and Mycetocola miduiensis.

L-RI enzymes exhibit specific characteristics depending on their origin. For instance, L-RI from Mycetocola miduiensis (Mm-LRIse) shows optimal activity at 40°C and pH 7.5 in sodium phosphate (B84403) buffer, with a specific activity of up to 47.40 U mg⁻¹. It generally does not require metal ions for activity, though Mn²⁺ and Co²⁺ can show some enhancement. Geodermatophilus obscurus DSM 43160 L-RI (N-His-tagged) demonstrates optimal activity between 30-40°C and at pH 9 (in glycine-NaOH buffer), maintaining over 90% activity after 2 hours at 40°C. Acinetobacter sp. DL-28 L-RI (AcL-RbI) shows the highest activity towards this compound, with 47% activity for D-lyxose.

Table 1: Characteristics of this compound Isomerase from Various Sources

SourceOptimal Temperature (°C)Optimal pHMetal Ion RequirementSpecific Activity (U/mg)Substrate Specificity (Primary)
Mycetocola miduiensis407.5No, but Mn²⁺, Co²⁺ enhance47.40This compound
Geodermatophilus obscurus30-409Not requiredNot specifiedThis compound
Acinetobacter sp. DL-28Not specifiedNot specifiedMetal ions present at catalytic siteNot specifiedThis compound (highest), D-Lyxose (47% activity)
Cellulomonas parahominis MB426Not specifiedNot specifiedBound metal ion at catalytic siteNot specifiedBroad (this compound, D-lyxose, D-talose, L-allose, L-gulose, D-mannose)

The primary function of L-RI is to isomerize this compound, an aldopentose (five-carbon aldose), into L-ribulose, a ketopentose (five-carbon ketose). This reaction is a reversible equilibrium. The catalytic mechanism of L-RI involves the opening of the this compound ring structure, followed by isomerization, and subsequent ring closure to form L-ribulose. Structural studies of Acinetobacter sp. DL-28 L-RI (AcL-RbI) reveal that it adopts a cis-enediol intermediate mechanism for the isomerization. This process utilizes two glutamate (B1630785) residues (Glu113 and Glu204) as acid/base catalysts within the active site.

This compound isomerase typically possesses a cupin-type β-barrel structure. The catalytic site is situated between two large β-sheets and often contains a bound metal ion, which is crucial for activity. The crystal structures of L-RI, including those from Acinetobacter sp. strain DL-28 and Cellulomonas parahominis MB426, show that the enzyme forms a homotetramer. In the case of Cellulomonas parahominis L-RI (CpL-RI), the tetramer structure is essential for enzyme activity, with each subunit structurally stabilized by intermolecular contacts. The catalytic site within each subunit acts independently.

Mechanism of Isomerization: this compound to L-Ribulose Conversion

Mannose-6-Phosphate (B13060355) Isomerase (MPI) in this compound Production

Mannose-6-phosphate isomerase (MPI), also known as phosphomannose isomerase, is an enzyme integral to metabolic pathways in various organisms. While its primary role is the interconversion of mannose-6-phosphate and fructose-6-phosphate, several MPIs have demonstrated broad substrate specificity, enabling them to catalyze the isomerization between L-ribulose and this compound.

MPIs from sources like Bacillus subtilis, Geobacillus thermodenitrificans, and Thermus thermophilus have been characterized for their ability to produce this compound from L-ribulose. For instance, Bacillus subtilis MPI showed maximal activity at pH 7.5 and 40°C in the presence of 0.5 mM Co²⁺, yielding 213 g/L this compound from 300 g/L L-ribulose with a 71% conversion yield and a volumetric productivity of 71 g L⁻¹ h⁻¹. A triple-site variant (W17Q N90A L129F) of MPI from Geobacillus thermodenitrificans achieved a volumetric productivity of 213 g L⁻¹ h⁻¹ in converting L-ribulose to this compound. Similarly, an R142N mutant of Thermus thermophilus MPI demonstrated a volumetric productivity of 107 g L⁻¹ h⁻¹ for this compound production from L-ribulose.

MPIs are metalloenzymes that typically require a divalent metal ion, such as Zn²⁺ or Co²⁺, for catalytic activity.

Table 2: Mannose-6-Phosphate Isomerase (MPI) Activity in this compound Production

MPI SourceOptimal Temperature (°C)Optimal pHMetal Ion RequirementThis compound Production (g/L)L-Ribulose Substrate (g/L)Conversion Yield (%)Volumetric Productivity (g L⁻¹ h⁻¹)
Bacillus subtilis407.5Co²⁺2133007171
Thermus thermophilus (R142N mutant)757.0Cu²⁺213300Not specified107
Geobacillus thermodenitrificans (Triple-site variant)707.0Co²⁺213300Not specified213

NAD-dependent Mannitol-1-dehydrogenase (MDH) Pathways

NAD-dependent mannitol-1-dehydrogenase (MDH) offers a distinct enzymatic pathway for this compound production, primarily from ribitol (B610474). A unique MDH from Apium graveolens (garden celery) is particularly notable because it specifically converts ribitol to this compound. This enzyme is distinct from the more common mannitol-2-dehydrogenases, which typically interconvert D-mannitol and D-fructose. The Apium graveolens MDH catalyzes the oxidation at the 1-position of D-mannitol to produce D-mannose, and similarly, converts ribitol to this compound, conserving the 2R stereochemistry.

This MDH has a broad substrate specificity, allowing for the production of various other rare sugars from inexpensive polyols. Recombinant Escherichia coli strains expressing Apium graveolens MDH have been successfully used for whole-cell bioconversion of ribitol to this compound. Studies have shown this compound production from 100 g/L ribitol, yielding 52 g/L this compound after 72 hours of fermentation, with volumetric productivities reaching up to 17.4 g L⁻¹ day⁻¹. Directed evolution experiments have further improved the synthetic properties of MDH, with some mutants showing increased thermal stability and expression, leading to enhanced this compound production. MDH activity is influenced by the presence of divalent metal ions, particularly Zn²⁺, which can increase activity.

Table 3: this compound Production via NAD-dependent Mannitol-1-dehydrogenase (MDH)

MDH SourceSubstrateThis compound Production (g/L)Substrate Concentration (g/L)Fermentation Time (h)Conversion Yield (%)Volumetric Productivity (g L⁻¹ day⁻¹)
Apium graveolens (recombinant E. coli)Ribitol52100725217.4
Apium graveolens (recombinant E. coli mutant)RibitolNot specifiedNot specifiedNot specified46.63.88 (in 50 mL flasks)
Conversion of Ribitol to this compound

A key enzymatic route for this compound production involves the conversion of ribitol. This transformation is specifically catalyzed by NAD-dependent mannitol-1-dehydrogenase (MDH), particularly the enzyme sourced from Apium graveolens (garden celery) . Unlike the more common 2-mannitol dehydrogenase, A. graveolens MDH acts on the 1-position of polyols, enabling the direct conversion of ribitol to this compound . This single-step enzymatic transformation from ribitol is considered a highly advantageous and cost-effective method for this compound production .

Substrate Specificity and Enzyme Engineering of MDH

The Apium graveolens MDH exhibits a broad substrate specificity, allowing it to convert various polyols into their corresponding L-sugar counterparts, including D-mannitol to D-mannose, D-sorbitol to L-gulose, and galactitol to L-galactose, in addition to ribitol to this compound . The enzyme maintains a stringent stereoselectivity at the 2-position, conserving the 2R stereochemistry across its catalyzed conversions .

Table 1: Relative Reaction Rates of MDH with Various Substrates (Recombinant vs. Native)

SubstrateRelative Activity (Recombinant MDH)Relative Activity (Native MDH)
Ribitol110%100%
D-Sorbitol87%100%
D-Mannitol100%100%
FucitolAcceptedAccepted
Xylitol (B92547)Not converted by wild-typeNot converted by wild-type

Note: Data is illustrative based on descriptions of relative activities and substrate acceptance . Specific numerical values for all substrates were not consistently provided across sources for direct comparison.

L-Arabinose Isomerase (L-AI) in this compound Synthesis

L-Arabinose isomerase (L-AI, EC 5.3.1.4) plays a crucial role in the biotechnological synthesis of this compound, particularly when L-arabinose is used as the starting material . L-AI catalyzes the reversible isomerization of L-arabinose to L-ribulose . Since L-ribulose can then be converted to this compound by this compound isomerase or mannose-6-phosphate isomerase (MPI), L-AI serves as the initial step in a two-enzyme system for this compound production from the inexpensive and abundant L-arabinose .

While the isomerization of L-arabinose to L-ribulose can be thermodynamically unfavorable for L-ribulose formation, strategies like complexing the produced L-ribulose with borate (B1201080) have been shown to increase yields significantly . This two-step enzymatic approach, often involving L-AI and a subsequent isomerase like MPI, has demonstrated high productivity for this compound from L-arabinose . For example, a system using L-AI and MPI from Geobacillus thermodenitrificans produced 118 g/liter this compound from 500 g/liter L-arabinose with a conversion yield of 23.6% and a volumetric productivity of 39.3 g liter⁻¹ h⁻¹ .

Microbial and Cellular Production Strategies

Biotechnological production of this compound leverages microbial and cellular systems for efficient and sustainable synthesis. These strategies often involve engineered microorganisms acting as biocatalysts.

Engineered Microorganisms for this compound Bioproduction

Engineered microorganisms are central to the bioproduction of this compound, offering advantages over chemical synthesis such as environmental friendliness and the ability to utilize biomass . Various microbial strains have been modified to enhance this compound synthesis from different precursors. The general approach involves expressing enzymes that catalyze specific conversion steps within the host organism.

Escherichia coli as a Biocatalyst for this compound Production

Escherichia coli has been extensively engineered as a biocatalyst for this compound production, primarily utilizing the NAD-dependent mannitol-1-dehydrogenase (MDH) from Apium graveolens . The gene encoding this MDH has been synthetically constructed and optimized for expression in E. coli .

Studies have demonstrated the synthetic utility of recombinant E. coli strains expressing MDH for whole-cell this compound production from ribitol . Optimization experiments in shake-flasks showed that the addition of 50 to 500 µM ZnCl₂ and 5 g/liter glycerol (B35011) significantly improved this compound production . Under optimized conditions, conversion levels of over 70% were achieved at 40 g/liter ribitol, and over 50% at 100 g/liter ribitol . Scaling up to 1-liter fermentations resulted in 55% conversion of 100 g/liter ribitol in 72 hours, achieving a volumetric productivity of 17.4 g liter⁻¹ day⁻¹ .

Table 2: this compound Production Parameters in E. coli Biocatalysis from Ribitol

Initial Ribitol Concentration (g/L)Conversion (%)Volumetric Productivity (g L⁻¹ day⁻¹)Time (h)AdditivesReference
40>703.6 ± 0.21925 g/L glycerol, 0.5 mM ZnCl₂
100>5017.4725 g/L glycerol, 0.5 mM ZnCl₂ (optimized)

E. coli has also been engineered for this compound production from L-arabinose. This often involves co-expressing enzymes like L-arabinose isomerase (L-AI) and this compound isomerase (L-RI) or mannose-6-phosphate isomerase (MPI) . For instance, E. coli co-expressing L-arabinose isomerase from Bacillus velezensis and this compound isomerase from Acinetobacter calcoaceticus DL-28 has been used to produce this compound from L-arabinose . Initial this compound production rates for E. coli in this pathway were reported as 0.46 ± 0.01 g g⁻¹ h⁻¹ (1.84 ± 0.03 g L⁻¹ h⁻¹) with conversions around 20% .

Lactobacillus plantarum in this compound Biotransformation

Lactobacillus plantarum, a heterofermentative lactic acid bacterium, has been explored for this compound biotransformation, primarily through the production of L-ribulose as an intermediate from L-arabinose . A key strategy involves constructing ribulokinase-deficient mutants of L. plantarum to prevent the metabolism of the produced L-ribulose .

The expression of araA, which encodes L-arabinose isomerase, is crucial for L-ribulose production from L-arabinose in L. plantarum . Although the isomerization of L-arabinose to L-ribulose is thermodynamically unfavorable, high L-ribulose yields have been achieved by complexing L-ribulose with borate . Optimized conditions for L-ribulose production by resting cells of L. plantarum include an L-arabinose concentration of 100 g/liter , a borate concentration of 500 mM, and a temperature of 48°C, leading to a predicted initial L-ribulose production rate of 29.1 g liter⁻¹ h⁻¹ and a conversion of L-arabinose to L-ribulose of 0.70 mol mol⁻¹ .

For direct this compound production, L. plantarum strains have been engineered by introducing this compound isomerase activity into L-ribulokinase-deficient mutants . Resting cells of engineered L. plantarum have shown initial this compound production rates of 0.27 ± 0.01 g g⁻¹ h⁻¹ (1.91 ± 0.1 g L⁻¹ h⁻¹) from L-arabinose, with conversions around 20% .

Table 3: this compound and L-Ribulose Production Parameters in L. plantarum Biotransformation

PrecursorProductProduction Rate (g L⁻¹ h⁻¹)Conversion (%) / Yield (mol mol⁻¹)ConditionsReference
L-ArabinoseL-Ribulose14.8 (process productivity)0.70 (mol mol⁻¹)100 g/L L-arabinose, 500 mM borate, 48°C (optimized for L-ribulose)
L-ArabinoseThis compound1.91 ± 0.1~2039°C, pH 8 (resting cells, L-ribulokinase-deficient, L-RI activity)
Candida tropicalis Engineering for this compound Production

Candida tropicalis, a nonconventional yeast, has been engineered for the bioconversion of L-arabinose to this compound. This engineering typically involves the introduction of this compound isomerase (L-RI) from other microorganisms. For instance, a Candida tropicalis strain was genetically engineered by excising the URA3 gene via homologous recombination to create a uracil (B121893) auxotroph. Subsequently, a codon-optimized this compound isomerase gene from Acinetobacter calcoaceticus DL-28 was integrated into this auxotroph, controlled by the GAPDH promoter. This engineered strain successfully produced this compound, achieving a production of 6.0 g/L with a yield of 20% (w/w) from L-arabinose.

Geobacillus thermodenitrificans in Two-Enzyme Systems

Geobacillus thermodenitrificans has been extensively utilized in two-enzyme systems for the production of this compound, primarily from L-arabinose. This process typically involves two key enzymes: L-arabinose isomerase (AI) and mannose-6-phosphate isomerase (MPI). L-arabinose isomerase first converts L-arabinose to L-ribulose, which is then isomerized to this compound by mannose-6-phosphate isomerase.

A notable example demonstrated that purified L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans could produce 118 g/L of this compound from 500 g/L of L-arabinose. This reaction was conducted at pH 7.0 and 70°C in the presence of 1 mM Co²⁺ for 3 hours, resulting in a conversion yield of 23.6% and a volumetric productivity of 39.3 g L⁻¹ h⁻¹. Further enhancements have been achieved through protein engineering; a triple-site variant (W17Q N90A L129F) of mannose-6-phosphate isomerase from G. thermodenitrificans exhibited a 4.5-fold higher volumetric productivity (213 g L⁻¹ h⁻¹) than the wild-type enzyme, producing 213 g/L this compound from 300 g/L L-ribulose in just 60 minutes.

Bacillus subtilis in Ribose Fermentation

Bacillus subtilis is a well-established industrial host for the production of various biomolecules, including D-ribose, and has shown potential for this compound production. While much of the literature on Bacillus subtilis focuses on D-ribose production through the pentose (B10789219) phosphate pathway, particularly by engineering transketolase-deficient strains to accumulate D-ribose-5-phosphate , its mannose-6-phosphate isomerase (MPI) has been successfully applied to this compound production.

The mannose-6-phosphate isomerase from Bacillus subtilis has been cloned and expressed in Escherichia coli. This recombinant enzyme demonstrated optimal activity at pH 7.5 and 40°C in the presence of 0.5 mM Co²⁺. It exhibited high specificity for L-ribulose, converting 300 g/L of L-ribulose to 213 g/L of this compound in 3 hours, with a conversion yield of 71% and a volumetric productivity of 71 g L⁻¹ h⁻¹. This productivity was significantly higher than previously reported biological methods for this compound production.

Whole-Cell Bioconversion Systems

Whole-cell bioconversion systems leverage the metabolic machinery of an entire microorganism to facilitate the synthesis of target compounds. For this compound production, this approach offers advantages such as avoiding enzyme purification steps and often enabling cofactor regeneration within the cell.

One prominent example involves recombinant Escherichia coli strains expressing NAD-dependent mannitol-1-dehydrogenase (MDH) from Apium graveolens (garden celery). This enzyme specifically catalyzes the conversion of ribitol to this compound. Optimized conditions for this system in shaken flask experiments included the addition of 50 to 500 μM ZnCl₂ and 5 g/L glycerol, which improved this compound production. Under these conditions, conversions of over 70% were achieved at 40 g/L ribitol, and over 50% at 100 g/L ribitol. Scaling up to a 1-liter fermentation, a 55% conversion of 100 g/L ribitol was achieved in 72 hours, yielding a volumetric productivity of 17.4 g L⁻¹ day⁻¹. This whole-cell system provides a single-step synthesis from an inexpensive starting material (ribitol).

Another example involves genetically engineered Candida tropicalis for this compound production from L-arabinose, as discussed in section 2.2.1.3. This system also represents a whole-cell bioconversion, where the yeast cells are engineered to carry out the desired enzymatic steps.

Optimization of Bioconversion Parameters (e.g., pH, Temperature, Metal Ions, Substrate Concentration)

Optimizing bioconversion parameters is crucial for maximizing this compound yield and productivity. Key parameters include pH, temperature, metal ion concentration, and substrate concentration.

pH and Temperature: Enzymes involved in this compound biosynthesis often have specific optimal pH and temperature ranges. For instance, mannose-6-phosphate isomerase from Bacillus subtilis showed maximal activity at pH 7.5 and 40°C. In contrast, the two-enzyme system using L-arabinose isomerase and mannose-6-phosphate isomerase from Geobacillus thermodenitrificans operated optimally at pH 7.0 and a higher temperature of 70°C, reflecting the thermophilic nature of the source organism.

Metal Ions: Many isomerases require specific metal ions as cofactors for their activity. Cobalt (Co²⁺) is a frequently reported activator for this compound-producing enzymes. For B. subtilis mannose-6-phosphate isomerase, 0.5 mM Co²⁺ was found to be the most effective metal ion, with other ions like Mn²⁺, Mg²⁺, or Zn²⁺ also showing affinity. Similarly, the G. thermodenitrificans two-enzyme system required 1 mM Co²⁺ for optimal this compound production. Conversely, some enzymes, like the NAD-dependent mannitol-1-dehydrogenase from Apium graveolens used in E. coli whole-cell systems, showed improved activity with 50-500 μM ZnCl₂ and inhibition at higher concentrations or with other divalent metals like NiSO₄. this compound isomerase from Geodermatophilus obscurus DSM 43160 did not require metal ions for activity, but its activity and thermostability could be improved by low concentrations of Mn²⁺ (0.1 mM) or Co²⁺ (0.05 mM).

Substrate Concentration: The initial substrate concentration significantly impacts the final yield and productivity. In the E. coli whole-cell system producing this compound from ribitol, conversions of 71% were achieved at 40 g/L ribitol, and 55% at 100 g/L ribitol. For the G. thermodenitrificans two-enzyme system, this compound production increased with L-arabinose concentrations up to 500 g/L, yielding 118 g/L this compound. The B. subtilis mannose-6-phosphate isomerase effectively converted 300 g/L L-ribulose to 213 g/L this compound.

Comparative Analysis of Biosynthetic Routes

The production of this compound primarily relies on two main biotechnological strategies: enzymatic bioconversion using purified enzymes and whole-cell microbial fermentation/biotransformation. These methods offer advantages over traditional chemical synthesis, which often involves multiple complex steps, harsh conditions, and lower yields.

Efficiency and Yield Comparison of Enzymatic and Microbial Methods

Comparing the efficiency and yield of different this compound biosynthetic routes reveals varying performance metrics depending on the starting material, enzymes/strains used, and reaction conditions.

Table 1: Comparative Analysis of this compound Biosynthetic Routes

Method TypeMicroorganism/Enzyme SourceStarting MaterialThis compound Produced (g/L)Conversion Yield (%)Volumetric Productivity (g L⁻¹ h⁻¹)Reaction TimeKey ConditionsCitation
Whole-CellRecombinant E. coli (MDH from Apium graveolens)Ribitol (40 g/L)~28.4 (71% conversion)71%3.6192 h0.5 mM Zn²⁺, 5 g/L glycerol
Whole-CellRecombinant E. coli (MDH from Apium graveolens)Ribitol (100 g/L)5555%0.72 (17.4 g L⁻¹ day⁻¹)72 h0.5 mM Zn²⁺, 5 g/L glycerol
Whole-CellEngineered Candida tropicalis (L-RI from A. calcoaceticus)L-Arabinose (30 g/L)6.020%N/AN/AN/A
EnzymaticMannose-6-phosphate isomerase (Bacillus subtilis)L-Ribulose (300 g/L)21371%713 hpH 7.5, 40°C, 0.5 mM Co²⁺
EnzymaticL-AI & MPI (Geobacillus thermodenitrificans)L-Arabinose (500 g/L)11823.6%39.33 hpH 7.0, 70°C, 1 mM Co²⁺
EnzymaticTriple-site variant MPI (G. thermodenitrificans)L-Ribulose (300 g/L)21370%2131 hpH 7.0, 70°C, 1 mM Co²⁺
EnzymaticL-AI (Shigella flexneri) & D-LI (Cohnella laevoribosii)L-Arabinose (10 mM)N/A25%N/AN/AN/A

As shown in Table 1, enzymatic methods, particularly those employing highly active or engineered isomerases, tend to achieve higher volumetric productivities and conversion yields from L-ribulose. The triple-site variant of mannose-6-phosphate isomerase from G. thermodenitrificans stands out with an exceptionally high productivity of 213 g L⁻¹ h⁻¹ . The mannose-6-phosphate isomerase from Bacillus subtilis also demonstrates high efficiency in converting L-ribulose to this compound .

Whole-cell systems, while potentially simpler in terms of downstream processing due to avoiding enzyme purification, often exhibit lower volumetric productivities compared to purified enzyme systems, especially when starting from more complex substrates like ribitol or L-arabinose requiring multiple enzymatic steps within the cell. For instance, the E. coli whole-cell system achieved 17.4 g L⁻¹ day⁻¹ (equivalent to 0.72 g L⁻¹ h⁻¹) , which is considerably lower than the productivities observed with purified isomerases. However, whole-cell systems can be advantageous for large-scale production due to their robustness and ability to regenerate cofactors.

Advantages of Biotechnological Production over Chemical Synthesis

The industrial demand for this compound, driven by its utility in pharmaceutical synthesis, has spurred the development of more efficient and sustainable production methods. Biotechnological approaches offer several compelling advantages over traditional chemical synthesis routes.

Environmental Impact: Biotechnological methods represent a "greener" alternative to chemical synthesis. They enable the production of this compound from renewable biomass resources under environmentally benign conditions, significantly reducing the reliance on harsh chemicals, high temperatures, and high pressures often associated with conventional chemical synthesis . This contributes to a more sustainable manufacturing footprint.

Economic Efficiency:

Lower Production Costs: Chemical synthesis routes for this compound are frequently cost-prohibitive for large-scale industrial application . For example, methods that start from D-mannose can incur high costs due to the expense of the initial raw material . In contrast, biotechnological processes can utilize inexpensive and abundant starting materials, such as glucose or ribitol, leading to substantial reductions in raw material expenditure .

Simplified Processes: Many biotechnological pathways, especially those employing engineered microorganisms or specific enzymes, streamline this compound synthesis into fewer steps. The conversion of ribitol to this compound using recombinant Escherichia coli expressing MDH, for instance, is a single-step enzymatic transformation . This contrasts sharply with multi-step chemical syntheses, some of which can involve four to eight distinct reaction steps . Fewer steps translate directly into lower operational costs, reduced processing time, and less complex equipment requirements.

Reduced Purification Demands: While purification remains an essential step, biotechnological processes, particularly whole-cell bioconversions, often generate fewer undesirable byproducts compared to chemical reactions. This can simplify downstream purification procedures, further contributing to cost savings .

Process Efficiency and Scalability:

Higher Yields and Productivity: Biotechnological methods have demonstrated superior efficiency in terms of this compound yield and volumetric productivity. Genetically modified Bacillus subtilis strains have been engineered to produce up to 90 g/liter of ribose from glucose . Furthermore, recombinant Escherichia coli biocatalysts have achieved volumetric productivities of up to 17.4 g L⁻¹ day⁻¹ from ribitol, with conversion levels exceeding 70% . These figures represent significant advancements over chemical methods, which can be slow and exhibit lower volumetric productivities (e.g., 5.2 g L⁻¹ day⁻¹ for L-arabinose conversion using xylose isomerase) . Table 1: this compound Production Efficiency via Biotechnological Methods

Starting MaterialBiocatalystVolumetric Productivity (g L⁻¹ day⁻¹)Conversion Level (%)Source
GlucoseB. subtilis (genetically modified)90 g/L (yield)-
RibitolE. coli (recombinant MDH)17.4>70 (at 40 g/L ribitol)
L-ArabinoseXylose Isomerase5.2-

Product Purity and Specificity:

Optical Purity: this compound is an optically active compound, and its specific L-enantiomeric form is paramount for its application in pharmaceutical synthesis, particularly for L-nucleoside analogues . Biocatalytic processes are highly regarded for their exceptional stereospecificity, meaning they selectively produce the desired L-enantiomer with high optical purity, minimizing the formation of unwanted D-ribose or other isomers . Chemical syntheses, conversely, may necessitate additional, costly steps for chiral resolution or may yield racemic mixtures, which are unsuitable for many pharmaceutical applications.

Fewer Byproducts: Enzymatic reactions are characterized by their high specificity towards their substrates and products. This leads to the generation of fewer undesirable byproducts compared to chemical reactions, which often produce a broader spectrum of side compounds . This increased specificity simplifies downstream processing and reduces waste generation.

Biological Roles and Significance of L Ribose Derivatives

L-Nucleoside Analogues and Pharmaceutical Applications

L-nucleoside analogues are a prominent class of compounds with significant therapeutic potential, primarily owing to their ability to interfere with viral replication and cellular proliferation.

The development of L-nucleoside analogues has been a cornerstone in antiviral therapy. These compounds often act by mimicking natural nucleosides, thereby inhibiting viral enzymes like reverse transcriptase and DNA polymerase, which are crucial for viral replication .

L-nucleoside analogues have shown potent inhibitory effects against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and Epstein-Barr Virus (EBV).

HIV Inhibition: L-nucleoside drugs such as lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC) are widely used inhibitors of HIV reverse transcriptase (RT) . They function by undergoing intracellular phosphorylation to their triphosphate forms, which then competitively inhibit HIV RT and can be incorporated into viral DNA, leading to chain termination .

Hepatitis B Virus Inhibition: L-nucleosides have demonstrated significant activity against HBV. Lamivudine (3TC) is a key drug for treating chronic HBV infection, inhibiting HBV DNA polymerase . Other L-nucleosides like telbivudine (B1682739) (LdT) and clevudine (B1669172) (L-FMAU) are also potent anti-HBV agents. Telbivudine inhibits HBV DNA polymerase by competing with thymidine (B127349) 5′-triphosphate, leading to premature chain termination . Clevudine inhibits the DNA-dependent DNA activity of HBV polymerase and reverse transcription . Unsubstituted L-2′-deoxynucleosides, including L-2′-deoxycytidine, L-thymidine, and L-2′-deoxyadenosine, have shown potent, selective, and specific antiviral activity against HBV replication without affecting human DNA polymerases or mitochondrial function .

Epstein-Barr Virus Inhibition: Certain L-nucleoside analogues have been identified as potent inhibitors of EBV. L-FMAU (2′-fluoro-5-methyl-beta-L-arabinofuranosyluracil) is a selective inhibitor of EBV replication, with studies indicating its mechanism of action might involve inhibition of DNA elongation and exonuclease activity of EBV DNA polymerase, rather than direct incorporation into viral DNA . Another potent anti-EBV agent is L-I-OddU (β-L-5-iododioxolane uracil), which acts by suppressing replicative EBV DNA and viral protein synthesis, and its activity is dependent on EBV-specific thymidine kinase for phosphorylation .

Several L-nucleosides have progressed through clinical trials and are approved or have been investigated for their antiviral properties.

Epivir (Lamivudine, L-3TC): Lamivudine, also known as 3TC, is an approved antiretroviral medication for HIV/AIDS and chronic hepatitis B . It is effective against both HIV-1 and HIV-2 and is typically used in combination with other antiretrovirals . Lamivudine's active form, lamivudine triphosphate, inhibits HIV reverse transcriptase and HBV DNA polymerase .

Elvucitabine: Elvucitabine is an experimental L-cytosine nucleoside analogue reverse transcriptase inhibitor (NRTI) developed for HIV infection and has also shown activity against chronic hepatitis B . It is similar in chemical structure to lamivudine and emtricitabine and has been in Phase II clinical trials .

Clevudine: Clevudine (L-FMAU) is an antiviral drug approved for HBV treatment in South Korea and the Philippines . It is a nucleoside analogue with an unnatural β-L configuration that potently inhibits HBV and shows some activity against Epstein-Barr virus in vitro . Its triphosphate metabolite inhibits HBV DNA polymerase by competing with thymidine for incorporation into viral DNA, causing chain termination .

Telbivudine: Telbivudine (LdT) is a synthetic thymidine nucleoside analogue with specific activity against the hepatitis B virus . It is the unmodified β-L enantiomer of thymidine and is phosphorylated intracellularly to its active triphosphate form, which inhibits HBV DNA polymerase . Clinical trials have shown telbivudine to be more potent than lamivudine against HBV, with lower rates of drug resistance .

val-LdC (Valtorcitabine): Valtorcitabine is a prodrug of L-deoxycytidine (LdC) and has been investigated in Phase I/II clinical trials for chronic hepatitis B . It has shown potent suppression of HBV viral loads and exhibits synergistic antiviral activity with telbivudine in vitro and in animal models .

Here is a summary of specific L-nucleosides in clinical trials:

Compound NameTarget Virus(es)Clinical Trial Phase / StatusPubChem CID
Epivir (Lamivudine, L-3TC)HIV, HBVApproved60825
ElvucitabineHIV, HBVPhase II469717
ClevudineHBV, EBVApproved (S. Korea, Phil.) / Phase III 73115
TelbivudineHBVApproved159269
val-LdC (Valtorcitabine)HBVPhase I/IINot found

Beyond their antiviral applications, L-nucleoside analogues also hold promise in anticancer drug development. Troxacitabine (L-OddC), a dioxolane analogue of L-ribose, is an example of an L-nucleoside analogue that has shown potent preclinical antitumor activity . It has been studied for use in patients with advanced pancreatic cancer or blast phase chronic myelogenous leukemia . The toxicity of L-OddC is attributed to its inhibition of DNA polymerases α, β, and γ by its triphosphate form .

The unique properties of L-nucleosides, such as their resistance to degradation by natural mammalian enzymes and their recognition by viral or bacterial enzymes, suggest broader therapeutic applications . While the primary focus has been on antiviral and anticancer agents, the exploration of this compound derivatives continues to uncover potential in other therapeutic areas. For instance, the ability of L-nucleosides to selectively interact with specific enzymes or pathways could lead to novel treatments for other infectious diseases or metabolic disorders. The field of drug repurposing, where existing drugs are investigated for new indications, is also relevant for L-nucleoside analogues due to their known safety profiles .

HIV, Hepatitis B, and Epstein-Barr Virus Inhibition

Anticancer Drug Development

Role in Genetic Research and Biotechnology

The distinct stereochemistry of this compound and its derivatives makes them valuable tools in genetic research and biotechnology. L-nucleosides can serve as probes to understand enzyme specificity and mechanisms of nucleic acid synthesis. For example, the study of L-nucleoside interactions with viral polymerases has provided insights into the molecular basis of drug action and resistance . The relaxed enantioselectivity of certain viral polymerases, such as HIV-1 reverse transcriptase and HBV polymerase, towards L-nucleosides, contrasts with the stricter enantioselectivity of host degradation enzymes, which contributes to their therapeutic index . This understanding can guide the design of novel nucleoside analogues with improved pharmacological profiles. Furthermore, the synthesis and evaluation of L-nucleosides contribute to the broader understanding of nucleic acid chemistry and enzymatic processes, which can have implications for developing new biotechnological tools and diagnostic methods.

Nucleotide Synthesis (DNA and RNA Production)

This compound, as a non-naturally occurring pentose (B10789219), serves as an important starting material for the synthesis of L-nucleoside analogues. These L-nucleoside analogues are foundational components in the development of numerous anticancer and antiviral drugs. Unlike D-ribose, which is naturally incorporated into the backbone of RNA, this compound derivatives are specifically engineered to create synthetic nucleic acid structures for therapeutic purposes.

Metabolic Implications in Organisms

The metabolic implications of this compound in organisms are distinct, given its non-natural occurrence.

This compound Utilization as a Carbon Source

While this compound is generally not found in nature and organisms typically lack metabolic pathways to utilize it as a carbon source, certain prokaryotes have demonstrated this capability. For instance, Acinetobacter sp. DL-28 expresses a unique enzyme, this compound isomerase (AcL-RbI), which facilitates the reversible isomerization of this compound into L-ribulose. This enzymatic activity enables these specific bacteria to metabolize this compound, allowing them to grow on it as a sole carbon source. Research in metabolic engineering has also focused on developing recombinant strains, such as engineered Escherichia coli or Candida tropicalis, to convert L-arabinose into this compound, primarily for industrial production rather than natural metabolic utilization.

Interplay with Pentose Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a central metabolic route primarily responsible for generating D-ribose 5-phosphate, a precursor for nucleotide biosynthesis, and NADPH, essential for reductive biosynthesis and antioxidant defense. As this compound is not a natural substrate of the canonical PPP, its direct interplay is limited. However, in organisms capable of metabolizing this compound, such as those expressing this compound isomerase, the conversion of this compound to L-ribulose can create an intermediate that may then be channeled into broader sugar metabolism. L-ribulose, once formed, can potentially be further metabolized into other sugars or utilized in the synthesis of biomolecules, including nucleotides, thereby indirectly connecting this compound metabolism to the general cellular pool of pentose phosphates that interact with the PPP.

Impact on Cellular Bioenergetics and ATP Production

This compound has been noted for its critical role in cellular energy metabolism, specifically concerning the formation of Adenosine (B11128) Triphosphate (ATP), which makes it a valuable compound in research focused on energy production and cellular function. While much of the detailed mechanistic understanding of ribose's impact on ATP production stems from studies on D-ribose, which is a direct building block of ATP and can bypass rate-limiting steps in the pentose phosphate pathway to accelerate ATP synthesis, the involvement of this compound in this context is primarily through its derivatives and synthetic applications. The ability of this compound to serve as a backbone for L-nucleoside analogues suggests its potential, in research settings, to be incorporated into molecules that either directly contribute to ATP-like structures or influence energy-related pathways, thereby impacting cellular bioenergetics.

ATP Synthesis and Replenishment Mechanisms

This compound is recognized as integral to the synthesis of adenosine triphosphate (ATP), which serves as the primary energy carrier within cells. This role is crucial for various metabolic processes and muscle function. The compound contributes to cellular energy production and supports energy recovery. Specifically, this compound has been utilized by researchers and health professionals to support energy recovery in individuals with conditions such as chronic fatigue, fibromyalgia, and heart disease. Its ability to promote ATP production is considered vital for heart muscle energy, thereby assisting patients with heart disease or ischemia.

While ribose generally plays a role in ATP production, the detailed mechanisms, such as the bypass of the pentose phosphate pathway to accelerate ATP regeneration, are predominantly discussed in the scientific literature in the context of D-Ribose. The available research on this compound highlights its general contribution to ATP synthesis and energy support rather than detailing specific enzymatic pathways unique to its L-configuration in this process.

Advanced Analytical Methodologies for L Ribose Research

Spectroscopic Approaches

Circular Dichroism and Fluorescence Spectroscopy in Chiral Studies

Circular Dichroism (CD) and Fluorescence Spectroscopy are powerful optical analytical techniques extensively utilized for the chiral recognition and characterization of L-ribose and its derivatives. These methods offer advantages such as rapid analysis, ease of handling, and high sensitivity .

CD spectroscopy, in particular, has been instrumental in elucidating the double-helical conformations of L-hexadeoxynucleotides, which are oligonucleotides containing this compound. Studies have shown that the double-helical structures of L-d(CGCGCG) exhibit an exact mirror image of their natural D-form counterparts, as confirmed by CD and X-ray crystallographic analysis . This capability makes CD valuable for distinguishing between enantiomeric forms and understanding their structural implications.

Fluorescence spectroscopy, especially when coupled with chiral fluorescent nanomaterials, provides a highly sensitive and versatile platform for chiral detection. This technique is capable of differentiating and quantifying enantiomers, even at low concentrations, by exhibiting distinct fluorescence responses to different chiral environments. Its real-time measurement capability further enhances its utility in studying molecular interactions and kinetics .

Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolomic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent analytical tool in the field of metabolomics, offering high reproducibility, selectivity, and the capacity for absolute quantitation of metabolites . It is widely recognized for its ability to provide decisive chemical information for molecular structure elucidation and to detect numerous metabolites within complex biological samples .

In the context of this compound research, NMR spectroscopy has been applied to various studies. For instance, a highly specific ribose binding protein (RBP) has been utilized to develop a single-protein ribose sensor. This sensor leverages hyperpolarized (hp) 129Xe NMR chemical exchange saturation transfer (hyper-CEST) for the sensitive quantification of ribose concentrations in intricate biological matrices, such as HeLa cell lysate . Furthermore, NMR measurements have contributed to understanding the equilibrium and non-equilibrium furanose selection within the ribose isomerization network . Proton NMR (1H-NMR) experiments have also been employed to investigate the structural features of heterochiral oligonucleotides that incorporate an unnatural L-nucleotide residue, demonstrating their capacity to form stable Watson-Crick base-pairing with complementary natural residues .

Bio-LC Systems with Electrochemical Detection

Bio-Liquid Chromatography (Bio-LC) systems coupled with electrochemical detection (ED) are critical for the sensitive and selective analysis of this compound, particularly in bioprocesses where its concentration needs to be accurately determined. These systems are well-suited for quantifying this compound and related monosaccharides.

Typically, Bio-LC systems equipped with an electrochemical detector and a CarboPac PA1 column are employed for this purpose . The separation is often achieved by eluting the column with 200 mM sodium hydroxide (B78521) at a flow rate of 1 mL/min . This high-pH anion-exchange chromatography (HPAE) with ED is a highly sensitive and selective detection method for carbohydrates, including ribose, and does not require prior derivatization.

The combination of liquid chromatography with electrochemical detection provides superior sensitivity by minimizing background currents and noise, enabling the measurement of femtogram levels of oxidizable or reducible compounds. This makes Bio-LC/ED systems invaluable for analyzing various biological and pharmaceutical compounds, such as neurotransmitters, drugs, and metabolites, extending their utility beyond this compound to broader biochemical research.

Computational Approaches in this compound Research

DFT Calculations for Chiral Recognition Mechanisms

Computational approaches, particularly Density Functional Theory (DFT) calculations, play a crucial role in understanding the intricate mechanisms of chiral recognition involving this compound. These theoretical methods provide insights at a molecular level that are often difficult to obtain solely through experimental techniques.

DFT calculations have been utilized to investigate the interactions between ribose enantiomers (D-ribose and this compound) and chiral selectors such as cyclodextrin. These calculations have demonstrated that D-ribose and cyclodextrin, sharing the same chirality, form multiple strong hydrogen bonds. This differential interaction with the enantiomers leads to distinct optical effects, which are fundamental to chiral recognition . By simulating these molecular interactions, DFT calculations help elucidate the underlying principles governing the selective binding and recognition of chiral molecules, thereby facilitating the design of novel chiral separation and detection systems.

Binding Energy Calculations for Enzyme Substrates

Computational approaches, such as molecular docking and molecular dynamics simulations, are instrumental in understanding the binding interactions between this compound or its derivatives and enzymes. These methods allow for the calculation of binding energies, which provide quantitative measures of the affinity between a substrate and an enzyme. For instance, in studies involving mannose-6-phosphate (B13060355) isomerase, the substrate L-ribulose (an isomer of this compound) was computationally docked to both wild-type and variant enzymes . The calculated binding energy values, typically expressed in kcal/mol, were used to elucidate how specific mutations in the enzyme's structure influenced its activity . Research has shown a correlation where a more negative (lower) binding energy value indicates stronger binding interaction, which in turn can lead to increased enzyme activity .

A study on mannose-6-phosphate isomerase from Geobacillus thermodenitrificans demonstrated how changes in binding energy of L-ribulose correlated with the enzyme's catalytic efficiency. The binding energy values for various enzyme variants were calculated, revealing that the triple-site variant exhibited the lowest binding energy, suggesting the most efficient binding to the substrate among the tested forms .

Table 1: Binding Energy Values of L-Ribulose to Mannose-6-Phosphate Isomerase Variants

Enzyme VariantBinding Energy (kcal/mol)
Wild-type-30.9
W17Q-31.0
N90A-31.3
L129F-32.4
W17Q N90A-33.2
W17Q L129F-34.1
N90A L129F-34.6
W17Q N90A L129F (Triple-site)-35.7

Furthermore, the molecular mechanics Poisson–Boltzmann surface area (MM-PBSA) method has been employed to calculate the contributions of specific residues to the nucleotide-binding energy in enzymes like Mycobacterium tuberculosis Ribose 5-phosphate isomerase B (RpiB) when interacting with ribose 5-phosphate . These calculations help in understanding the detailed molecular interactions and the essential role of certain functional groups, such as the phosphate (B84403) group, in substrate binding .

Simulation in Plane Base on Triangle Theory for SMB Optimization

Simulated Moving Bed (SMB) chromatography is a powerful continuous separation technique widely applied in the production of fine chemicals and biochemicals, including sugars like this compound . The design and optimization of SMB processes, particularly for binary mixtures, often utilize the "triangle theory" or "m2-m3 plane" approach . This short-cut design method, based on equilibrium theory, provides explicit rules for determining optimal operating conditions, such as flow rates and switching times, to achieve desired product purities and yields .

For the separation of this compound and L-Arabinose from a mixture, SMB chromatography simulations have been conducted using software like ASPEN chromatography . These simulations, guided by the triangle theory, involve measuring adsorption isotherms of the components to determine their Henry constants, which are crucial parameters for defining the separation region in the m2-m3 plane . By analyzing this "triangle" region, engineers can identify the most suitable operating parameters for efficient separation .

One study focused on the separation of L-arabinose and this compound using a lab-scale 4-zone SMB chromatography system . Preliminary experiments determined that both this compound and L-arabinose followed linear adsorption isotherms, and their respective Henry constants were estimated. Based on the triangle theory, specific operating conditions were identified to achieve product purities of approximately 85% for this compound and 80% for L-Arabinose .

Table 2: Adsorption Isotherm Parameters and Optimal Purity for this compound and L-Arabinose Separation by SMB

CompoundAdsorption Isotherm TypeHenry Constant (m) Achieved Purity (%)
This compoundLinear3.51~85
L-ArabinoseLinear5.07~80

The triangle theory serves as a valuable tool for initial design and provides deep insights into the behavior of SMB units, especially for complete separation scenarios . While it offers a simplified approach, more complex models and optimization strategies may be employed for non-linear systems or when mass transfer limitations are significant .

L Ribose in Genetic and Protein Engineering Studies

Directed Evolution of Enzymes for L-Ribose Production

Directed evolution is a powerful technique employed to enhance enzyme properties, such as activity and stability, by iteratively combining mutation with selection or screening. This approach has been successfully applied to improve the enzymatic production of this compound. A key enzyme in this process is mannitol-1-dehydrogenase (MDH) from Apium graveolens (garden celery), which catalyzes the NAD-dependent conversion of ribitol (B610474) to this compound.

Another enzyme, L-arabinose isomerase (L-AI), can also be engineered through directed evolution to function as an this compound isomerizing variant. This involves creating libraries of mutated isomerases using error-prone PCR and screening them on minimal medium with this compound as the sole carbon source.

Table 1: Examples of Directed Evolution Outcomes for this compound Production

EnzymeSource OrganismStarting MaterialImprovementKey Property EnhancedReference
MDHApium graveolensRibitol19.2-foldConversion, Thermal Stability, Expression
L-AIE. coli (engineered)This compound (as sole carbon source for screening)This compound isomerizing variantIsomerization activity

Protein Engineering for Modified Enzyme Properties (e.g., Thermostability, Substrate Specificity)

Protein engineering, encompassing both directed evolution and rational design, is crucial for optimizing enzyme properties like thermostability and substrate specificity, which are vital for industrial applications.

For this compound production, the MDH enzyme has been a target for protein engineering to improve its synthetic potential. Modifications and expansions of MDH enzyme activity have been explored to create polyol-1-dehydrogenases (polyol-1-DHs) with enhanced characteristics. These efforts aim to improve activity at lower pH, increase thermostability, and modify substrate specificity. For example, MDH from Apium graveolens specifically converts ribitol to this compound, but protein engineering can broaden its substrate specificity to include other polyols, allowing for the production of a wider range of rare sugars from inexpensive starting materials.

Thermostability of enzymes is a critical factor for industrial processes, as higher temperatures can lead to faster reaction rates and reduced contamination. Recombinant MDH has shown maximal activity at approximately 39°C, but its thermostability can be improved through engineering. Similarly, this compound isomerase (L-RI) from Cryobacterium sp. N21 (CrL-RIse) exhibited optimal activity at 35°C and pH 9.0. Another recombinant L-RI from Actinotalea fermentans ATCC 43279 showed optimal activity at 45°C and pH 8, with a half-life of 74 minutes at 50°C, suggesting potential for industrial application due to its high expression yield and catalytic efficiency.

Protein engineering can also alter substrate specificity. For instance, wild-type MDH does not convert xylitol (B92547) to L-xylose, but directed evolution can engineer this specificity into the enzyme. Similarly, xylose isomerase (XI), which can, in principle, produce this compound from L-arabinose but with low efficiency, has been engineered to improve its catalytic efficiency with L-arabinose. Mutations like F26W in Streptomyces rubiginosus XI increased its catalytic efficiency two-fold, primarily by enhancing kcat.

Table 2: Engineered Enzyme Properties for this compound Production

EnzymeTarget PropertyEngineering StrategyOutcome/ObservationReference
MDHThermostability, Substrate SpecificityDirected Evolution, Protein EngineeringImproved activity at lower pH, increased thermostability, broader substrate range (e.g., L-xylose from xylitol)
L-RIOptimal Activity, Stability-Optimal activity at 35°C (Cryobacterium sp. N21) or 45°C (Actinotalea fermentans), improved half-life
XISubstrate Specificity (L-arabinose to this compound)Site-directed mutagenesisIncreased catalytic efficiency (e.g., F26W mutant)

Gene Cloning and Overexpression in Host Systems

Gene cloning and overexpression are fundamental steps in biotechnological production, enabling the synthesis of large quantities of desired enzymes in suitable host organisms. Escherichia coli is a widely used host system for the overexpression of enzymes involved in this compound production.

The gene encoding mannitol-1-dehydrogenase (MDH) from Apium graveolens has been synthetically constructed and codon-optimized for optimal expression in Escherichia coli. This recombinant MDH has been successfully expressed in an active form in E. coli, allowing for the conversion of ribitol to this compound. Fermentation and bioconversion experiments have been performed with MDH expressed in E. coli to synthesize this compound and D-mannose. Whole-cell conversion of ribitol to this compound using recombinant E. coli strains has achieved volumetric productivities as high as 17.4 g liter⁻¹ day⁻¹ and conversion levels up to 71% ± 4%.

Similarly, this compound isomerase (L-RI) genes from various microorganisms have been cloned and overexpressed in Escherichia coli. For instance, the L-RI gene from Geodermatophilus obscurus DSM 43160 was PCR-cloned into an expression vector and overexpressed in E. coli, yielding active recombinant L-RI. The L-RI gene from Cellulomonas parahominis MB426 was also cloned, sequenced, and overexpressed in E. coli, producing a recombinant this compound isomerase (rCeLRI) with broad substrate specificity. Another example is the L-RI gene from Actinotalea fermentans ATCC 43279, which was chemically synthesized, subcloned into a pET-21b vector, and highly overexpressed in E. coli, with up to 50% of total proteins being the recombinant L-RI. This high expression yield, coupled with high catalytic efficiency, suggests its potential for industrial this compound production.

Table 3: Examples of Gene Cloning and Overexpression for this compound Production

EnzymeSource OrganismHost SystemKey OutcomeReference
MDHApium graveolensEscherichia coliActive recombinant MDH expressed, successful whole-cell conversion of ribitol to this compound (up to 71% conversion)
L-RIGeodermatophilus obscurus DSM 43160Escherichia coliActive recombinant L-RI produced
L-RICellulomonas parahominis MB426Escherichia coliRecombinant L-RI with broad substrate specificity overexpressed
L-RIActinotalea fermentans ATCC 43279Escherichia coliHigh expression yield (up to 50% of total proteins) and high catalytic efficiency

Metabolic Pathway Engineering for Enhanced Production

Metabolic pathway engineering involves modifying and optimizing cellular metabolic networks to enhance the production of specific compounds. For this compound, this often entails engineering microbial strains to efficiently channel precursors towards this compound synthesis and minimize competing pathways.

One strategy involves engineering Lactobacillus plantarum to produce L-ribulose, a precursor for this compound. A ribulokinase-deficient mutant of Lactobacillus plantarum NCIMB8826 was constructed, and resting cells of this mutant were used for L-ribulose production from L-arabinose. Although the isomerization of L-arabinose to L-ribulose is thermodynamically unfavorable, high L-ribulose yields were achieved by complexing the product with borate (B1201080). This optimized process, using an L-arabinose concentration of 100 g liter⁻¹, a borate concentration of 500 mM, and a temperature of 48°C, predicted an initial L-ribulose production rate of 29.1 g liter⁻¹ h⁻¹ and a conversion of L-arabinose to L-ribulose of 0.70 mol mol⁻¹.

Another approach involves engineering Candida tropicalis for the conversion of L-arabinose to this compound. This was achieved by engineering an L-ribulose-producing Candida tropicalis strain and integrating a codon-optimized this compound isomerase gene from Acinetobacter calcoaceticus DL-28. This engineered yeast strain successfully converted L-arabinose to this compound in one-pot fermentation, with a conversion yield of approximately 20% (w/w).

Co-expression of different isomerases in a single host system is also a promising metabolic engineering strategy. For instance, co-expression of L-arabinose isomerase (L-AI) and D-lyxose isomerase (D-LI) in Escherichia coli has been developed for this compound production from L-arabinose. This two-step enzymatic system first converts L-arabinose to L-ribulose via L-arabinose isomerase, followed by the conversion of L-ribulose to this compound by D-lyxose isomerase or mannose-6-phosphate (B13060355) isomerase (MPI). Using immobilized E. coli cells harboring these two enzymes, 99 g L⁻¹ this compound was produced from 300 g L⁻¹ L-arabinose with a conversion yield of 33% and a productivity of 33 g L⁻¹.

Table 4: Metabolic Engineering Strategies for Enhanced this compound Production

StrategyHost OrganismStarting MaterialKey Enzymes/ModificationsOutcome/YieldReference
L-ribulose productionLactobacillus plantarum NCIMB8826 (ribulokinase-deficient mutant)L-ArabinoseRibulokinase deletion, borate complexation0.70 mol mol⁻¹ conversion to L-ribulose
One-pot fermentationCandida tropicalis (engineered)L-ArabinoseThis compound isomerase gene integration~20% (w/w) conversion to this compound
Co-expression of isomerasesEscherichia coliL-ArabinoseL-Arabinose isomerase, D-Lyxose isomerase (or MPI)33% conversion to this compound (99 g L⁻¹)

Emerging Research Areas and Unexplored Dimensions

L-Ribose in Astrobiology and the Origin of Life

The presence and role of sugars, including ribose, are central to theories concerning the origin of life on Earth and the potential for life elsewhere in the universe. The "RNA world" hypothesis posits that RNA, capable of both storing genetic information and catalyzing biochemical reactions, predated DNA and proteins as the primary biological molecule . A crucial aspect of this hypothesis involves the prebiotic availability of ribose.

Research in astrobiology has focused on identifying bioessential molecules in extraterrestrial environments. While D-ribose and other sugars have been detected in primitive meteorites, such as the Murchison and NWA 801 meteorites, indicating an extraterrestrial origin and potential delivery to early Earth, the detection of this compound specifically in these samples is not explicitly highlighted as a primary finding . These findings suggest that prebiotic sugars could have been delivered to ancient Earth and potentially Mars, supporting the RNA world hypothesis by implying a geological route for ribose availability .

A significant challenge in the origin of life research is the "chiral puzzle" or the problem of homochirality, where living systems exclusively utilize D-ribose in nucleic acids and L-amino acids in proteins . Prebiotic chemical reactions, such as the formose reaction, which is a plausible pathway for sugar synthesis on early Earth, typically produce a racemic mixture of both D- and L-isomers of various sugars, including ribose, often in low yields . This non-selective synthesis implies that this compound would have been present alongside D-ribose in the primordial soup .

While modern biological systems are built upon D-ribose, a "mirror world" life, utilizing this compound in its nucleic acids and D-amino acids, is theoretically conceivable . The selection of homochirality from a racemic prebiotic mixture remains a subject of intense investigation, with proposed mechanisms including amplification of small enantiomeric excesses . The study of this compound in this context helps to understand the chemical constraints and selective pressures that may have led to the observed homochirality of life.

Potential Roles in Disease States (Excluding Therapeutic Application of this compound Itself)

While D-ribose plays a recognized role in cellular energy production and its dysregulation is implicated in various disease states, the direct involvement of this compound itself in disease mechanisms or its utility as a biomarker, distinct from its therapeutic derivatives, is an area with limited direct research.

Most studies linking "ribose" to disease states, such as chronic fatigue syndrome, fibromyalgia, and heart disease, primarily refer to the naturally occurring D-ribose and its role in adenosine (B11128) triphosphate (ATP) production and recovery . For instance, D-ribose supplementation has been explored for its potential to improve ATP levels in conditions like myocardial ischemia .

The pentose (B10789219) phosphate (B84403) pathway (PPP), a crucial metabolic route, involves ribose-5-phosphate (B1218738) isomerase (RPI), an enzyme that interconverts ribose-5-phosphate and ribulose-5-phosphate . Ribose-5-P isomerase deficiency is an extremely rare hereditary disorder characterized by progressive leukoencephalopathy and elevated levels of ribitol (B610474) and D-arabitol in the brain and body fluids . While this highlights the importance of ribose metabolism in disease, it pertains to the D-form or its phosphorylated derivatives, not this compound directly.

Some research suggests that metabolites, including sugars like this compound, could potentially serve as biomarkers. For example, studies on urinary metabolomics profiles indicate that certain metabolites are differentially expressed, and factors like race, age, and gender can influence these profiles, suggesting a potential for developing novel diagnostic tests . However, specific, direct evidence detailing this compound's intrinsic role as a biomarker for particular disease states, independent of its use as a precursor for therapeutic agents, is not extensively documented in current literature. The primary focus of this compound in the pharmaceutical context remains its application as a starting material for synthesizing L-nucleoside analogues with therapeutic properties .

Novel Derivatizations and Their Biological Implications

The unique stereochemistry of this compound makes it an attractive scaffold for the synthesis of novel derivatives with distinct biological activities. A significant area of research involves the derivatization of this compound into L-nucleoside analogues. These compounds are of considerable pharmaceutical interest due to their potent antiviral and anticancer properties, often exhibiting reduced cytotoxicity and improved plasma stability compared to their D-enantiomeric counterparts .

Key Derivatizations and Their Biological Implications:

L-Nucleoside Analogues: this compound serves as an ideal starting material for synthesizing a wide range of L-nucleoside analogues. These derivatives have demonstrated efficacy against various viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and cytomegalovirus . Examples include β-L-2′,3′-didehydro-2′,3′-dideoxythymidine (β-L-d4T) analogues and L-3′-azido-2′,3′-dideoxypurine nucleosides, which have been evaluated for anti-HIV activity . The L-form of certain nucleoside-based drugs, such as (±)-2,3-dideoxy-3′-thiacytidine (BCH-189), has shown to be more potent and less toxic than the D-form .

2-Deoxy-L-ribose Derivatives: The synthesis of 2-deoxy-L-ribose derivatives, often starting from readily available D-ribose or L-arabinose, is another important area. These derivatives are crucial for the development of L-deoxyribonucleosides, which can be incorporated into nucleic acid mimetics . Novel synthetic routes have been developed to convert D-ribose into 2-deoxy-L-ribose derivatives, sometimes involving unique carbonyl translocation processes and radical reactions that transform the sugar's configuration and achieve deoxygenation .

Glycoconjugates and Oligonucleotides: this compound and its derivatives are utilized in the production of glycoconjugates and oligonucleotides to study the structure and function of ribonucleic acids . While many studies on modified oligonucleotides focus on D-ribose derivatives, the exploration of this compound incorporation could lead to novel nucleic acid structures with altered stability, binding properties, and biological interactions. For instance, peracylated derivatives of β-L-ribofuranose have been synthesized .

These derivatizations highlight the versatility of this compound as a synthetic building block, enabling the creation of molecules with tailored biological activities that can overcome limitations associated with natural D-sugars, such as metabolic instability or toxicity.

Advanced Applications in Biochemical and Pharmaceutical Industries

This compound, classified as a rare sugar, holds significant promise for advanced applications within the biochemical and pharmaceutical industries, primarily due to its role as a key intermediate for high-value compounds. Its increasing demand stems from its utility in synthesizing L-nucleoside analogues, which are a critical class of antiviral and anticancer drugs .

Key Applications:

Pharmaceutical Intermediate: The most prominent application of this compound is as a starting material for the production of L-nucleoside-based pharmaceutical compounds. These include drugs targeting various viral infections, such as HIV, hepatitis B (HBV), and cytomegalovirus, as well as anticancer agents . Examples of L-nucleoside-based drugs that can be prepared from this compound include Epivir, Elvucitabine, Clevudine (B1669172), Telbivudine (B1682739), and val-LdC . The L-enantiomeric form of these nucleosides often demonstrates superior pharmacological profiles, including enhanced potency and reduced toxicity, compared to their D-form counterparts .

Biotechnological Production: Historically, this compound synthesis relied on chemical routes, which are often complex, laborious, and difficult to scale industrially . However, there has been a significant shift towards biotechnological methods, including microbial biotransformation and enzymatic catalysis, for the production of this compound . These enzymatic approaches offer advantages such as high efficiency, stereoselectivity, and environmental friendliness, with minimal by-product formation . Enzymes like this compound isomerase (L-RI) and L-arabinose isomerase (L-AI) play crucial roles in these bioconversion processes, enabling the production of this compound from more readily available precursors like L-arabinose or ribitol .

Biochemical Research and Drug Discovery: this compound and its derivatives are increasingly important in biochemical research for understanding cellular recognition, signaling pathways, and the development of disease states, given the pervasive involvement of carbohydrates in these biological functions . Its unique structure allows for the synthesis of novel probes and tools to investigate complex biological systems. For instance, this compound has been utilized in the production of glycoconjugates and oligonucleotides to study the structure of ribonucleic acids . The ability to produce pure and inexpensive this compound is vital for the continued development of new biochemical and pharmaceutical compounds .

Table of this compound Production Methods

MethodAdvantagesDisadvantages/ChallengesReference
Chemical SynthesisEstablished methodsComplex, laborious, difficult for industrial scale
Enzymatic CatalysisHigh efficiency, stereoselectivity, eco-friendlyEnzyme availability, optimization of conditions
Microbial BiotransformationScalability, potentially lower costStrain engineering, purification

The ongoing advancements in the enzymatic and microbial production of this compound are crucial for meeting the growing demand from the pharmaceutical industry and facilitating further research into its diverse applications.

Q & A

Q. How can computational modeling (e.g., MD simulations) predict this compound’s interactions with RNA polymerases, and what experimental validation is required?

  • Answer : Simulate docking affinity using force fields (e.g., AMBER). Validate predictions with surface plasmon resonance (SPR) binding assays and mutagenesis studies, ensuring alignment with hypothesis-testing frameworks .

Methodological Guidelines

  • Clarity and Focus : Frame questions to address knowledge gaps (e.g., "How does this compound modulate ribozyme activity?") rather than broad inquiries .
  • Data Contradiction Analysis : Use triangulation (multiple methods/theories) to resolve discrepancies, as seen in meta-analytic approaches .
  • Ethical Compliance : Obtain IRB approval for studies involving human-derived samples .

Note : Avoid reliance on non-peer-reviewed platforms (e.g., ). All methodologies should adhere to journal-specific guidelines for experimental rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Ribose
Reactant of Route 2
L-Ribose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.